Propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic organic compound featuring a partially hydrogenated quinoline core. Its structure includes a 1,4,5,6,7,8-hexahydroquinoline backbone with a 5-oxo group, a 2-methyl substituent, and a 7-phenyl group. The 4-position is substituted with a 4-(benzyloxy)-3-methoxyphenyl moiety, while the 3-position contains a propyl ester group.
Properties
Molecular Formula |
C34H35NO5 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
propyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C34H35NO5/c1-4-17-39-34(37)31-22(2)35-27-18-26(24-13-9-6-10-14-24)19-28(36)33(27)32(31)25-15-16-29(30(20-25)38-3)40-21-23-11-7-5-8-12-23/h5-16,20,26,32,35H,4,17-19,21H2,1-3H3 |
InChI Key |
LBGUWZIFKXSRBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)CC(C2)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then esterified with propanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Synthesis Precursor : The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in various synthetic pathways to create derivatives with enhanced properties.
Biology
Bioactive Compound : Research indicates that this compound exhibits potential antimicrobial and antioxidant properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in the field of natural product chemistry.
Medicine
Therapeutic Effects : Preliminary investigations suggest that Propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may possess anticancer and anti-inflammatory activities:
- Anticancer Activity : The compound has been studied for its ability to inhibit protein kinases involved in cancer cell proliferation. In vitro studies indicate that it can induce apoptosis in malignant cells by disrupting key signaling pathways.
- Anti-inflammatory Properties : The compound has shown promise in reducing leukocyte recruitment during inflammatory responses. It may selectively inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation .
Industrial Applications
The compound is being explored for its potential in developing new materials with specific chemical properties. Its unique structure allows for modifications that can tailor its reactivity and stability for industrial applications.
Mechanism of Action
The mechanism of action of Propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Data Tables
Table 1: Crystallographic Parameters of Selected Analogues
Table 2: Calculated Molecular Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Polar Surface Area (Ų) |
|---|---|---|---|
| Target Compound | ~529.6 | ~4.2 | ~80 |
| Methyl Ester | 327.4 | ~2.8 | ~70 |
| Cyclohexyl Ester | 487.6 | ~5.5 | ~85 |
Biological Activity
Propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 299452-16-7) is a complex organic compound with potential therapeutic applications. Its molecular formula is , and it has a molecular weight of approximately 461.55 g/mol. This compound's structure incorporates various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain protein kinases , which are crucial for cell signaling pathways. This inhibition can lead to:
- Suppression of cancer cell proliferation
- Induction of apoptosis in malignant cells
Such mechanisms are significant in the context of cancer treatment and other pathologies where cell growth regulation is critical .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits anti-inflammatory properties . For instance, it has shown potential in reducing the recruitment of leukocytes during inflammatory responses, suggesting its utility in managing conditions characterized by excessive inflammation . Additionally, studies indicate that derivatives of similar compounds can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes .
In Vivo Studies
Research involving animal models has provided insights into the compound's efficacy. In particular:
- Animal Trials : In mouse models, compounds with structural similarities have been observed to effectively reduce tumor growth and improve survival rates when administered alongside conventional therapies .
- Pharmacokinetics : Investigations into pharmacokinetic profiles reveal that the compound can achieve significant concentrations in target tissues following oral administration, enhancing its therapeutic potential .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anti-cancer Activity : The compound has been evaluated for its anti-cancer properties through various assays. It demonstrated a dose-dependent inhibition of cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Inflammation Modulation : The anti-inflammatory effects were corroborated by assays measuring cytokine levels in treated versus untreated groups. The compound significantly reduced pro-inflammatory cytokines, suggesting a mechanism for its therapeutic action against inflammatory diseases.
- Structure-Activity Relationship (SAR) : Ongoing research aims to elucidate the SAR of this compound and its analogs to optimize biological activity while minimizing toxicity. This involves modifying substituents on the quinoline core to enhance binding affinity to target enzymes or receptors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,4-dihydropyridine derivatives like this compound, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis of 1,4-dihydropyridine derivatives typically employs multicomponent reactions (e.g., Hantzsch-type) under reflux conditions with polar aprotic solvents (e.g., ethanol or acetonitrile). Key steps include cyclization of β-ketoesters, ammonium acetate, and substituted aldehydes. For analogs with bulky substituents (e.g., benzyloxy groups), microwave-assisted synthesis or catalysis (e.g., Lewis acids like ZnCl₂) can enhance reaction efficiency and yield . Optimization should focus on solvent choice, temperature control, and stoichiometric ratios of reactants to minimize by-products.
Q. How can X-ray crystallography be utilized to resolve the 3D structure and confirm stereochemistry?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like chloroform/ethanol. Data collection using Cu-Kα radiation (λ = 1.54178 Å) and refinement via SHELXL (for small molecules) or OLEX2 (for visualization) resolves bond lengths, angles, and ring puckering parameters. For example, Cremer-Pople coordinates can quantify non-planar distortions in the hexahydroquinoline ring . Ensure proper cryoprotection (e.g., glycerol) to mitigate radiation damage during data collection .
Q. What analytical techniques are critical for characterizing hydrogen-bonding networks in this compound?
- Methodological Answer: Combine SCXRD with Fourier-transform infrared spectroscopy (FT-IR) and solid-state NMR. SCXRD identifies donor-acceptor distances and angles (e.g., O–H···O or N–H···O interactions), while FT-IR detects characteristic stretching frequencies (e.g., ν(OH) ~3200 cm⁻¹). Graph-set analysis (e.g., Etter’s rules) classifies motifs like chains or rings, which influence solubility and stability .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict electronic properties and reactivity?
- Methodological Answer: Use Gaussian09 or ORCA software with B3LYP/6-311++G(d,p) basis sets to compute frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. Compare DFT-optimized geometries with SCXRD data to validate accuracy. For photostability studies, time-dependent DFT (TD-DFT) models UV-Vis absorption spectra and excited-state decay pathways .
Q. How should researchers address contradictions in crystallographic data, such as disorder or twinning?
- Methodological Answer: For disordered regions (e.g., flexible benzyloxy groups), apply PART commands in SHELXL to refine occupancy ratios. Twinned crystals require HKLF5 format data and TWIN/BASF instructions. Validate refinements using R-factor convergence (<5%) and residual electron density maps. Cross-validate with powder XRD to rule out phase impurities .
Q. What role do substituents (e.g., benzyloxy vs. methoxy) play in modulating biological activity?
- Methodological Answer: Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents. Assay calcium channel modulation (via patch-clamp electrophysiology) or antioxidant activity (DPPH radical scavenging). QSAR models (e.g., CoMFA) correlate electronic/hydrophobic descriptors (logP, polar surface area) with bioactivity. For example, bulky benzyloxy groups may enhance membrane permeability but reduce solubility .
Q. How can multivariate analysis improve photostability assessments under varying experimental conditions?
- Methodological Answer: Design a factorial experiment varying light intensity, pH, and solvent polarity. Use HPLC-MS to quantify degradation products. Principal component analysis (PCA) or partial least squares (PLS) regression identifies critical degradation pathways (e.g., oxidation at the 5-oxo group). Accelerated aging studies under UV light (λ = 254 nm) predict shelf-life .
Q. What multi-technique approaches validate conformational dynamics in solution versus solid states?
- Methodological Answer: Compare SCXRD (solid-state) with NOESY NMR (solution-state) to detect conformational flexibility. For example, chair-to-boat transitions in the hexahydroquinoline ring may differ between states. Molecular dynamics (MD) simulations (AMBER forcefield) model solvent effects on puckering amplitudes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
